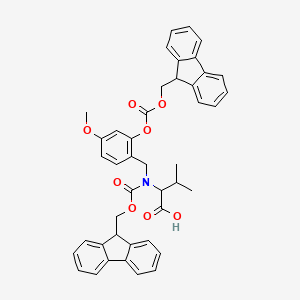
8-Chloro-D-guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-D-guanosine is a chlorinated nucleoside derivative of guanosine. It is formed through the chlorination of guanosine, a process that can occur naturally in the body during inflammatory responses. This compound has garnered interest due to its potential biological and chemical properties, particularly in the context of DNA damage and mutagenesis.
Vorbereitungsmethoden
8-Chloro-D-guanosine can be synthesized through the reaction of guanosine with hypochlorous acid (HOCl). This reaction typically occurs at a neutral pH of 7.4 and involves the use of myeloperoxidase, an enzyme that catalyzes the production of HOCl from hydrogen peroxide (H2O2) and chloride ions (Cl-). The reaction yields this compound along with other chlorinated nucleosides .
Analyse Chemischer Reaktionen
8-Chloro-D-guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-7,8-dihydroguanosine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hypochlorous acid for chlorination and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 8-oxo-7,8-dihydroguanosine and other modified nucleosides .
Wissenschaftliche Forschungsanwendungen
8-Chloro-D-guanosine has several scientific research applications:
Chemistry: It is used as a probe to study the effects of chlorination on nucleosides and nucleotides.
Biology: It serves as a marker for oxidative stress and inflammation in biological systems.
Wirkmechanismus
The mechanism of action of 8-chloro-D-guanosine involves its incorporation into DNA, where it can cause mutations by promoting G to C transversion mutations. This occurs through the formation of Hoogsteen base pairs between the syn conformer of this compound and the anti conformer of guanine during DNA synthesis. This mutagenic replication can lead to DNA damage and contribute to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-D-guanosine can be compared with other similar compounds, such as:
8-oxo-7,8-dihydroguanosine: Another oxidized form of guanosine that is more promutagenic than this compound.
8-nitroguanosine: A nitrated form of guanosine that also results from inflammatory processes.
5-chloro-2’-deoxycytidine: A chlorinated nucleoside similar to this compound but derived from cytidine.
The uniqueness of this compound lies in its specific formation through chlorination and its distinct mutagenic properties compared to other modified nucleosides .
Eigenschaften
IUPAC Name |
2-amino-8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUNCYYKKCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)
![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)



![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)


